molecular formula C11H18O2 B15233469 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL

Cat. No.: B15233469
M. Wt: 182.26 g/mol
InChI Key: GTCFNQQERAQEMW-QWRGUYRKSA-N
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Description

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an allyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to streamline the synthesis, allowing for better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The allyl group can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, hydrogen gas with palladium catalysts for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while reduction of the allyl group results in saturated alcohols .

Scientific Research Applications

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-2-OL: Similar structure with a different position of the hydroxyl group.

    3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)butan-1-OL: Similar structure with an extended carbon chain.

Uniqueness

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-[(2S,5S)-4-methylidene-5-prop-2-enyloxolan-2-yl]propan-1-ol

InChI

InChI=1S/C11H18O2/c1-3-5-11-9(2)8-10(13-11)6-4-7-12/h3,10-12H,1-2,4-8H2/t10-,11-/m0/s1

InChI Key

GTCFNQQERAQEMW-QWRGUYRKSA-N

Isomeric SMILES

C=CC[C@H]1C(=C)C[C@@H](O1)CCCO

Canonical SMILES

C=CCC1C(=C)CC(O1)CCCO

Origin of Product

United States

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